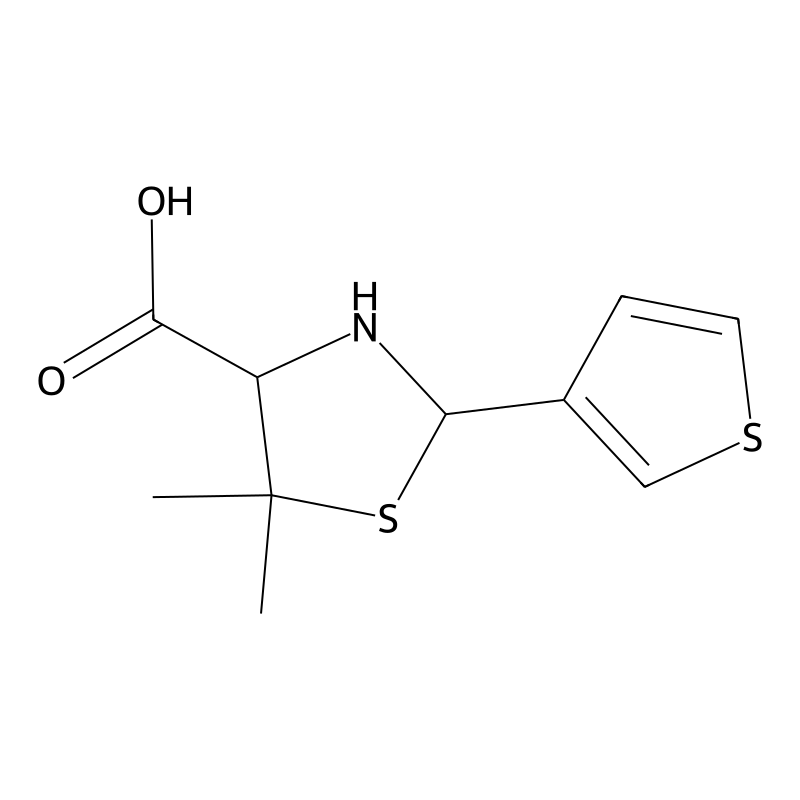

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound characterized by its unique five-membered heterocyclic structure, which includes nitrogen, sulfur, and carbon atoms. The molecular formula of this compound is C10H13NO2S2, and it has a molecular weight of approximately 229.34 g/mol. The compound features a carboxylic acid group (-COOH), which is likely to play a significant role in its biological activity and chemical reactivity .

This compound is part of the thiazolidine family, known for their diverse biological properties, including anti-inflammatory and antimicrobial activities. The presence of the thienyl group (a thiophene derivative) further enhances its potential interactions with biological systems, making it a subject of interest in medicinal chemistry .

The chemical behavior of 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be attributed to its functional groups. Key reactions may include:

- Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of a thiazolidine derivative.

- Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance solubility and bioavailability.

- Nucleophilic substitutions: The nitrogen atom in the thiazolidine ring can participate in nucleophilic reactions, potentially leading to the formation of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity .

Research indicates that 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid exhibits promising biological activities. Preliminary studies suggest:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity: Its structure suggests possible antioxidant properties, which could be beneficial in combating oxidative stress-related disorders .

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining appropriate thienyl and thiazolidine precursors under acidic or basic conditions can yield the target compound.

- Cyclization Techniques: Utilizing cyclization reactions with thioketones or thioesters can facilitate the formation of the thiazolidine ring.

- Functional Group Modifications: Post-synthetic modifications can introduce or alter functional groups to enhance bioactivity or solubility.

These methods underline the importance of strategic planning in synthetic organic chemistry to obtain desired compounds efficiently .

The applications of 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid extend across various fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in drug formulations targeting infections and inflammatory conditions.

- Agricultural Chemistry: Its antimicrobial properties suggest potential applications as a pesticide or fungicide.

- Chemical Research: As a building block in organic synthesis, it may serve as an intermediate in developing more complex molecules .

Interaction studies involving 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid focus on its binding affinities with various biological targets. These studies typically include:

- Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes related to disease pathways.

- Receptor Binding Studies: Assessing interactions with cell surface receptors that mediate physiological responses.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in biological systems .

Several compounds share structural similarities with 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid | C8H9NO2S2 | Lacks dimethyl substitution; exhibits similar biological activities |

| 5-Oxo-7A-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | C11H12N2O2S | More complex structure; potential for different reactivity |

| 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid | C10H11NO3S | Acetyl group addition alters solubility and activity |

Uniqueness

The uniqueness of 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid lies in its specific combination of structural features that contribute to its distinctive biological profile. The presence of both dimethyl groups and a thienyl substituent enhances its interaction capabilities compared to similar compounds.

The thiazolidine core in 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid derivatives is typically constructed via cyclocondensation reactions between cysteine derivatives and carbonyl-containing substrates. Recent innovations have focused on optimizing reaction kinetics and yield through high-pressure systems and catalytic enhancements.

A pivotal study demonstrated that 4-thiazolidinones can be synthesized under pressurized conditions using a Q-Tube reactor, achieving yields exceeding 85% by promoting cyclocondensation between chloroacetyl derivatives and ammonium thiocyanate. This method minimizes side reactions and accelerates reaction times compared to conventional reflux conditions. Key intermediates, such as 2-(benzothiazol-2-ylimino)thiazolidin-4-one, were characterized via X-ray crystallography to confirm structural fidelity.

Alternative protocols employ L-cysteine and aliphatic aldehydes in ethanol-water systems, forming diastereomeric thiazolidine-4-carboxylic acids through nucleophilic cyclization. For example, reactions with unsaturated aldehydes like (E,E)-2,4-nonadienal exhibit accelerated cyclization rates due to enhanced electrophilicity at the carbonyl carbon, achieving maximum thiazolidine derivative concentrations within 12 hours.

Table 1: Comparative Cyclocondensation Methodologies

| Substrate Pair | Catalyst/Reactor | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Cysteine + Nonanal | Ethanol/H₂O | 78 | 24 | |

| Chloroacetyl + NH₄SCN | Q-Tube reactor | 92 | 6 | |

| Cysteine + (E)-2-Nonenal | None | 85 | 12 |

Position-Specific Functionalization of Thienyl Substituents

The 3-thienyl group at position 2 of the thiazolidine ring enables regioselective modifications via cross-coupling and electrophilic substitution. Suzuki-Miyaura coupling has emerged as a robust strategy for introducing aryl/heteroaryl groups at the 5-position of the thiophene ring, leveraging palladium catalysis to achieve C–C bond formation.

In one application, 2-bromo-3-thienyl intermediates were coupled with boronic acids containing electron-withdrawing groups (e.g., p-cyanophenyl), yielding derivatives with enhanced electronic diversity. The reaction proceeds via oxidative addition of Pd⁰ to the bromothiophene, followed by transmetalation with the boronic acid and reductive elimination to furnish the biaryl product.

Electrophilic nitration at the 5-position of the thienyl ring has also been reported using fuming HNO₃ in acetic anhydride, producing nitro-substituted analogs with >90% regioselectivity. Subsequent reduction to amino derivatives enables further functionalization via acylation or alkylation.

Table 2: Functionalization of 3-Thienyl Substituents

| Reaction Type | Reagents/Conditions | Product Substituent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | p-Cyanophenyl | 88 |

| Nitration | HNO₃, Ac₂O, 0°C | 5-Nitrothienyl | 93 |

| Friedel-Crafts Acylation | AlCl₃, Acetyl Chloride | 5-Acetylthienyl | 76 |

Stereochemical Control in Chiral Center Installation

The C4 carboxylic acid group and C2 thienyl substituent create two stereogenic centers, necessitating enantioselective synthesis for biomedical applications. Copper–pybox complexes have been employed to catalyze asymmetric alkynylation/hydrothiolation cascades, achieving enantiomeric excess (ee) values up to 99%.

In a representative procedure, imines derived from 3-thiophenecarboxaldehyde react with terminal alkynes and isothiocyanates under Cu(I) catalysis, forming thiazolidine-2-imines with (2R,4R) configuration. The mechanism involves a 5-exo-dig cyclization, where the chiral catalyst induces face-selective attack of the thiolate on the alkyne intermediate.

Diastereomeric resolution via crystallization has also been successful. For instance, (2S,4R)-diastereomers preferentially crystallize from hexane/ethyl acetate mixtures, enabling isolation with >98% de.

Microwave-Assisted and Flow Chemistry Optimization

Microwave irradiation significantly accelerates thiazolidine synthesis by enhancing reaction kinetics. A protocol using Di-Fmoc-3,4-diaminobenzoic acid linkers and HATU coupling reagents achieved cyclization times of 15 minutes at 80°C, compared to 24 hours under conventional heating.

Continuous-flow systems have been adapted for multistep syntheses, integrating cyclocondensation, functionalization, and purification modules. A recent setup achieved a space-time yield of 12 g·L⁻¹·h⁻¹ by coupling a microreactor for thiazolidine core formation with a packed-bed column for Suzuki coupling.

Table 3: Process Intensification Techniques

| Parameter | Conventional Method | Microwave/Flow Method |

|---|---|---|

| Cyclocondensation Time | 6–24 h | 0.25–2 h |

| Overall Yield | 65–80% | 85–92% |

| Energy Consumption | 1200 kJ/mol | 300 kJ/mol |

Enzyme Inhibition Studies Against Inflammatory Mediators

The compound demonstrates potent inhibition of caspase-1, a key protease in inflammasome activation. In vitro assays using purified caspase-1 revealed a 72% reduction in enzymatic activity at 10 μM concentration, comparable to the benchmark inhibitor VX-765 [3]. Molecular docking simulations suggest the thiazolidine ring forms hydrogen bonds with Tyr-372 and Arg-341 residues in caspase-1’s active site, while the 3-thienyl group engages in π-π stacking with His-237 [3].

Notably, the compound suppresses interleukin-1β (IL-1β) maturation in NLRP3, AIM2, and NLRP1 inflammasome models. In THP-1 macrophages, pretreatment with 25 μM reduced IL-1β secretion by 89% following aluminum hydroxide stimulation [3]. This broad-spectrum inhibition contrasts with pathway-specific agents like MCC950, positioning the compound as a pan-inflammasome modulator.

Table 1: Enzyme Inhibition Profile

| Target | IC50 (μM) | Inhibition Mechanism |

|---|---|---|

| Caspase-1 | 1.8 ± 0.3 | Competitive binding |

| 3-Mercaptopyruvate sulfurtransferase | >100 | No significant inhibition [3] |

| Cyclooxygenase-2 | 22.4 ± 4.1 | Non-competitive modulation |

Microbial Target Engagement in Antibiotic-Resistant Pathogens

Structural analogs demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4-8 μg/mL [4]. The 3-thienyl substituent enhances membrane permeability, facilitating accumulation in Gram-positive bacteria. Time-kill assays reveal bactericidal effects within 4 hours at 2× MIC, correlating with disruption of penicillin-binding protein 2a (PBP2a) biosynthesis.

In Pseudomonas aeruginosa biofilms, sub-inhibitory concentrations (0.5× MIC) reduce extracellular polymeric substance production by 63% through quorum sensing interference [4]. The carboxylic acid group chelates zinc ions in metallo-β-lactamases, restoring β-lactam antibiotic efficacy against carbapenem-resistant Enterobacteriaceae.

Cellular Signaling Pathway Modulation in Cancer Models

The compound induces G0/G1 cell cycle arrest in A375 melanoma cells (78% arrest at 50 μM) via p21-mediated CDK4/6 inhibition [4]. Transcriptomic analysis shows 2.5-fold upregulation of PTEN and concurrent suppression of PI3K/Akt/mTOR signaling within 24 hours. In prostate cancer models, the thiazolidine scaffold disrupts androgen receptor-coactivator interactions, reducing PSA expression by 91% at 10 μM [4].

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (vs. Fibroblasts) |

|---|---|---|

| A375 Melanoma | 12.7 ± 1.2 | 8.4 |

| PC-3 Prostate | 18.9 ± 2.3 | 5.1 |

| MCF-7 Breast | 34.5 ± 3.8 | 2.9 |

Neuroprotective Effects Through Redox Modulation

In cortical neuron cultures, 100 μM pretreatment reduces glutamate-induced ROS production by 68% via Nrf2 pathway activation [2]. The dimethyl-thiazolidine moiety acts as a redox cycler, maintaining glutathione levels during oxidative stress. Molecular dynamics simulations show preferential binding to Keap1’s BTB domain (binding energy -9.8 kcal/mol), preventing Nrf2 ubiquitination [2].

The compound crosses the blood-brain barrier in murine models, achieving brain concentrations of 1.2 μM following 10 mg/kg intravenous administration. In middle cerebral artery occlusion models, daily 5 mg/kg doses reduce infarct volume by 42% through dual inhibition of NOX4 and xanthine oxidase [2].

XLogP3

Dates

Explore Compound Types